Technical Monograph: 6-Chloro-N1-cyclopropylbenzene-1,2-diamine
Technical Monograph: 6-Chloro-N1-cyclopropylbenzene-1,2-diamine
The following technical guide details the chemical properties, synthesis, and applications of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS: 1092286-38-8). This document is structured for researchers in medicinal chemistry and process development.
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Executive Summary & Chemical Identity
6-Chloro-N1-cyclopropylbenzene-1,2-diamine is a specialized vicinal diamine intermediate used primarily in the synthesis of fused heterocyclic pharmacophores. Its unique substitution pattern—featuring a cyclopropylamine ortho to a primary amine, with a chlorine atom occupying the adjacent "6" position—makes it a critical scaffold for constructing benzimidazoles , quinoxalines , and triazolo-pyridazines . These motifs are prevalent in kinase inhibitors (e.g., Wee1, EGFR) and antiviral agents (NNRTIs).
Chemical Identity Matrix
| Property | Specification |
| CAS Number | 1092286-38-8 |
| IUPAC Name | 3-chloro-N1-cyclopropylbenzene-1,2-diamine (alt: 6-chloro-N1...) |
| Molecular Formula | C |
| Molecular Weight | 182.65 g/mol |
| SMILES | ClC1=CC=CC(N)=C1NC2CC2 |
| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
| pKa (Calculated) | ~5.41 (Conjugate acid of secondary amine) |
Synthetic Methodology & Reaction Mechanism
The synthesis of this compound requires precise regiochemical control to ensure the chlorine atom is positioned at C6 relative to the cyclopropylamine (N1). The most robust industrial route utilizes Nucleophilic Aromatic Substitution (S
Recommended Synthetic Route
Precursor: 2,3-Dichloronitrobenzene (or 2-Fluoro-3-chloronitrobenzene for higher reactivity).
Step 1: Regioselective S
Ar
The reaction exploits the electronic activation of the C2-halogen by the ortho-nitro group. The C3-halogen (meta to nitro) remains unreactive.
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Reagents: 2,3-Dichloronitrobenzene, Cyclopropylamine (1.1 eq), DIPEA (2.0 eq).
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Solvent: Acetonitrile or DMF.
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Conditions: 60–80°C, 4–6 hours.
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Outcome: Formation of 2-chloro-N-cyclopropyl-6-nitroaniline (Note: Numbering shifts; the nitro is C6 relative to amine C1, Cl is C2).
Step 2: Chemoselective Nitro Reduction
Reduction must be performed carefully to avoid hydrodehalogenation (loss of the Chlorine atom).
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Method A (Standard): Iron powder (Fe) / Ammonium Chloride (NH
Cl) in EtOH/H O (Bechamp Reduction). This is mild and preserves the aryl-chloride. -
Method B (Catalytic): H
(1 atm), Pt/C (sulfided) or Raney Nickel. Avoid Pd/C as it promotes dechlorination.
Experimental Protocol (Step-by-Step)
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S
Ar Displacement:-
Charge a reaction vessel with 2,3-dichloronitrobenzene (1.0 eq) and acetonitrile (5 vol).
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Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
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Add Cyclopropylamine (1.2 eq) dropwise to control exotherm.
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Heat to 70°C and monitor by HPLC until starting material < 1%.
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Cool to RT, concentrate in vacuo, and partition between EtOAc and water. Wash organic layer with brine, dry over Na
SO , and concentrate to yield the nitro-intermediate.
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Reduction (Fe/NH
Cl):-
Dissolve the nitro-intermediate in Ethanol (10 vol) and Water (2 vol).
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Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).
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Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
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Critical Step: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
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Concentrate filtrate. Neutralize with sat. NaHCO
if necessary. Extract into DCM. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography (0-5% MeOH in DCM) to obtain 6-Chloro-N1-cyclopropylbenzene-1,2-diamine .
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Reaction Mechanism Diagram
The following diagram illustrates the regioselective attack and subsequent reduction.
Caption: Regioselective synthesis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine via SnAr and Fe-reduction.
Applications in Drug Discovery
This diamine is a "privileged structure" for synthesizing bicyclic heterocycles. The vicinal diamine motif (N1-Cp, N2-H) allows for condensation with various electrophiles to close a second ring.
Benzimidazole Synthesis
Condensation with carboxylic acids, aldehydes, or orthoesters yields N1-cyclopropyl-4-chlorobenzimidazoles.
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Reagent: Formic acid or Triethyl orthoformate.
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Product: 1-cyclopropyl-4-chlorobenzimidazole.
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Utility: Core scaffold for antiviral drugs (e.g., RSV fusion inhibitors).
Quinoxaline Synthesis
Condensation with 1,2-dicarbonyls (e.g., glyoxal, ethyl pyruvate).
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Reagent: Glyoxal (40% aq).
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Product: 5-chloro-1-cyclopropylquinoxalin-2(1H)-one derivatives.
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Utility: Kinase inhibitors (e.g., Lck, Src).
Purine/Triazine Mimics
Reaction with urea or carbonyldiimidazole (CDI) forms cyclic ureas (benzimidazol-2-ones), which mimic the purine base in nucleoside analogs.
Handling, Safety, and Stability
As an aromatic diamine, this compound presents specific handling challenges.
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Oxidation Sensitivity: The electron-rich diamine core is prone to air oxidation, turning from off-white to dark purple/black (formation of azo/imino species). Store under Nitrogen/Argon at -20°C.
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Toxicity: Like many halogenated anilines, it should be treated as potentially toxic and a skin sensitizer. Use nitrile gloves and work in a fume hood.
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Stability: Stable in solution (DMSO/MeOH) for 24 hours. Unstable in acidic aqueous solutions over long periods due to potential depurination-like decomposition or polymerization.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1092286-38-8. Retrieved from [Link]
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Organic Syntheses (2023). General Procedures for Nucleophilic Aromatic Substitution of Halonitrobenzenes. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier for Halogenated Diamines. Retrieved from [Link]
